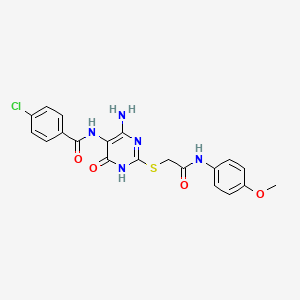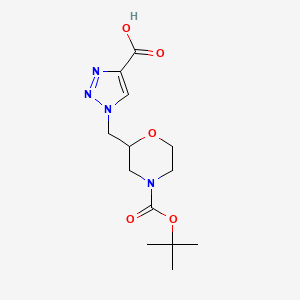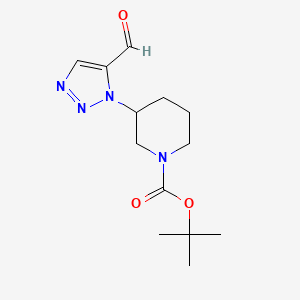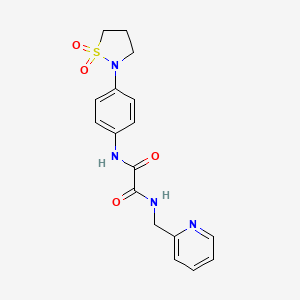![molecular formula C19H25N3O3S B2385885 N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide CAS No. 1955957-04-6](/img/structure/B2385885.png)
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide, also known as CTB, is a chemical compound that has been studied for its potential use in scientific research. CTB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a number of different fields.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. This compound has been shown to bind to a protein called annexin A2, which is involved in a variety of cellular processes. This binding may play a role in this compound's ability to selectively label neurons and inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a useful tool for scientific research. In addition to its ability to selectively label neurons and inhibit cancer cell growth, this compound has been shown to modulate the activity of certain enzymes and receptors in the body. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide is its versatility. It can be used in a variety of different scientific research applications, making it a valuable tool for researchers in many different fields. However, there are also some limitations to its use. This compound can be difficult to synthesize in large quantities, and it may not be suitable for all types of experiments.
将来の方向性
There are many potential future directions for research involving N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide. One area of interest is the development of new drugs that are based on the structure of this compound. Researchers are also interested in using this compound to study the role of annexin A2 in various biological processes. Additionally, there is ongoing research into the use of this compound as a diagnostic tool for certain types of cancer.
In conclusion, this compound, or this compound, is a chemical compound that has a wide range of potential applications in scientific research. Its ability to selectively label neurons, inhibit cancer cell growth, and modulate enzyme and receptor activity make it a valuable tool for researchers in many different fields. While there are some limitations to its use, ongoing research is exploring new directions for the use of this compound in drug discovery, cancer biology, and other areas of scientific inquiry.
合成法
The synthesis of N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide involves several steps, including the reaction of 1-cyanocyclohexane with sodium hydride, followed by the addition of 1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide. The resulting product is then purified through a series of chromatography steps to yield pure this compound.
科学的研究の応用
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide has been used in a variety of scientific research applications, including studies of the nervous system, cancer biology, and drug discovery. In the nervous system, this compound has been shown to selectively label neurons in the brain and spinal cord, making it a useful tool for studying neural circuits and connections. In cancer biology, this compound has been studied for its potential to inhibit the growth and spread of cancer cells. In drug discovery, this compound has been used as a starting point for the development of new drugs that target specific biological pathways.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c20-15-19(7-2-1-3-8-19)21-18(23)17-6-4-5-16(13-17)14-22-9-11-26(24,25)12-10-22/h4-6,13H,1-3,7-12,14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPUUHPCIFAAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)CN3CCS(=O)(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2385806.png)


![2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2385809.png)
![2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2385810.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2385812.png)

![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)




![(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)